1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Overview
Description
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is a synthetic compound . It is also referred to as Iso-E Super, a synthetic terpenoid considered to be a petroleum-derived aroma chemical . It is used as a scent in perfumes, laundry products, and cosmetics .
Synthesis Analysis
The synthesis of this compound involves a Diels–Alder reaction of myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction results in a substituted cyclohexenylmethyl ketone intermediate, which is then cyclized with phosphoric acid .Molecular Structure Analysis
The molecular formula of this compound is C16H26O . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction and a cyclization reaction . The Diels–Alder reaction involves the reaction of myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride .Physical and Chemical Properties Analysis
This compound appears as a colorless to pale yellow liquid . It has a woody, amber odor . The density of this compound is 0.964 at 20 °C, and it has a boiling point of 134 °C . The refractive index is between 1.4975 and 1.500 at 20 °C .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Tetrahydroquinoline derivatives are synthesized through various methods, including multi-component coupling reactions and formal cycloaddition processes. For instance, N-acetyl-2-azetine undergoes Lewis acid catalyzed cycloaddition with imines to yield tetrahydroquinolines, highlighting a mechanism for synthesizing structurally complex quinoline derivatives (Stevenson, Nieuwenhuyzen, & Osborne, 2007). Additionally, the unexpected formation of 2-acetyl-3-aryl-2-methyl-2,3-dihydroquinazolin-4(1H)-ones from the reaction of 2-amino-N'-arylbenzamidines with butanedione instead of the expected quinazolines demonstrates the unpredictability and complexity of chemical reactions involving tetrahydroquinoline structures (Szczepankiewicz, Kuźnik, Boncel, & Siewniak, 2014).
Biological Activities
The biological activities of tetrahydroquinoline derivatives are a significant area of research. Some derivatives have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. For example, arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines showed promising antibacterial and antifungal properties, with specific compounds exhibiting significant activity against certain strains of bacteria and fungi (Kumar & Vijayakumar, 2017). Another study synthesized novel pyrazole derivatives containing a 2-methylquinoline ring system, demonstrating significant antibacterial activity against various bacterial strains (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).
Material Science and Molecular Design
In material science and molecular design, the structural and vibrational spectroscopic studies of tetrahydroquinoline derivatives, such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, provide insights into their potential applications in designing new materials with specific properties. Detailed analysis using single crystal X-ray diffraction, FTIR, NMR, and DFT computations has been employed to understand the molecular structure and properties of such compounds (Murugavel, Stephen, Subashini, Reddy, & Ananthakrishnan, 2016).
Mechanism of Action
Target of Action
The primary target of 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone, also known as Tetramethyl acetyloctahydronaphthalenes, is the olfactory receptors in the human nose . This compound is a synthetic ketone fragrance used in various products such as perfumes, laundry products, and cosmetics . It interacts with these receptors to produce a woody, slightly ambergris odor, reminiscent of clean human skin .
Mode of Action
The compound interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that leads to the perception of its unique scent
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of steps. When this compound binds to the olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell .
Pharmacokinetics
It is known that the compound has a high log p value of 565, indicating that it is highly lipophilic . This suggests that it may be readily absorbed through the skin and mucous membranes, and may distribute widely in the body due to its ability to dissolve in fats.
Result of Action
The primary result of the action of this compound is the perception of its unique scent. This scent is described as woody, slightly ambergris, and reminiscent of clean human skin . Its odor is long-lasting on skin and fabric .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the perception of its scent can be affected by the presence of other odors in the environment. Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light or oxygen. It is generally considered to be relatively stable under normal conditions .
Properties
IUPAC Name |
1-(1-acetyl-2,2,4,8-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-10-9-17(5,6)18(13(4)20)16-11(2)15(12(3)19)8-7-14(10)16/h7-8,10H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPMIYRDYQNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=CC(=C2C)C(=O)C)C(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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